molecular formula C13H11F3N2O3S B265855 N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

カタログ番号 B265855
分子量: 332.3 g/mol
InChIキー: VEOODOPQWWXUGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 acts as a reversible inhibitor of the BTK pathway by binding to the ATP-binding site of BTK. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell receptor signaling and the activation of immune cells. TAK-659 has shown potent activity against both wild-type and mutant forms of BTK, making it a promising therapeutic agent for the treatment of diseases associated with BTK dysregulation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent activity against various cancer cell lines, including lymphoma and leukemia cells. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

実験室実験の利点と制限

One of the major advantages of TAK-659 is its high level of selectivity and potency against the BTK pathway. This makes it an ideal tool for studying the role of BTK in various diseases and for developing targeted therapies against BTK dysregulation. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo.

将来の方向性

There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B-cell malignancies, such as leukemia and lymphoma. In addition, TAK-659 may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases. Finally, TAK-659 may have potential applications in combination therapies with other targeted agents, such as inhibitors of the PI3K pathway or the mTOR pathway.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against the BTK pathway in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 6-methoxy-3-pyridinylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white solid with a high level of purity.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results as a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including B-cell malignancies and autoimmune disorders.

特性

分子式

C13H11F3N2O3S

分子量

332.3 g/mol

IUPAC名

N-(6-methoxypyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H11F3N2O3S/c1-21-12-6-5-10(8-17-12)18-22(19,20)11-4-2-3-9(7-11)13(14,15)16/h2-8,18H,1H3

InChIキー

VEOODOPQWWXUGD-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

正規SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。